2-Methylphthalazin-2-ium iodide
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Overview
Description
2-Methylphthalazin-2-ium iodide is a chemical compound with the molecular formula C9H9IN2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphthalazin-2-ium iodide typically involves the reaction of 2-methylphthalazine with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylphthalazin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .
Scientific Research Applications
2-Methylphthalazin-2-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylphthalazin-2-ium iodide involves its interaction with specific molecular targets and pathways. It can act as an electrophilic reagent, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methylphthalazine: A precursor in the synthesis of 2-Methylphthalazin-2-ium iodide.
Phthalazine: A structurally related compound with different chemical properties.
Phthalazinone: An oxidation product of this compound with distinct applications.
Uniqueness
This compound is unique due to its specific iodide substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and material science .
Biological Activity
2-Methylphthalazin-2-ium iodide is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a phthalazine core, which is a bicyclic structure containing two nitrogen atoms. The presence of the methyl group at the 2-position and the iodide ion contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of phthalazine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related phthalazin derivatives possess inhibitory effects against various pathogens, including dermatophytes and Cryptococcus species .
Table 1: Antimicrobial Activity of Phthalazine Derivatives
Compound | Pathogen Type | Inhibition Zone (mm) |
---|---|---|
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes | 15 |
4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one | Cryptococcus | 18 |
This compound | Clinical Isolates | Data Not Available |
Antiviral Activity
The antiviral potential of compounds similar to this compound has been explored, particularly in inhibiting RNA viruses. For example, enisamium iodide, a related compound, has demonstrated efficacy against influenza viruses and SARS-CoV-2 by inhibiting viral RNA polymerase . This suggests that this compound may share similar mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The iodide ion may participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets.
- Interference with Viral Replication : As seen with related compounds, it is plausible that this compound could interfere with viral replication processes through inhibition of essential viral enzymes.
- Antimicrobial Mechanisms : The interaction with microbial cell membranes or essential metabolic pathways may also contribute to its antimicrobial effects.
Case Studies
A study conducted on phthalazine derivatives revealed promising results regarding their cytotoxicity against cancer cell lines. For instance, certain derivatives showed selective toxicity towards tumor cells while sparing normal cells, indicating potential for anticancer applications .
Table 2: Cytotoxicity of Phthalazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | HeLa | 25 |
4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one | MCF7 | 30 |
This compound | Data Not Available | Data Not Available |
Properties
IUPAC Name |
2-methylphthalazin-2-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-7H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTJQHLLPHATEO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C=N1.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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